(1-(sec-Butyl)piperidin-4-yl)methanamine

Medicinal chemistry SAR chiral building blocks

SAR campaigns using achiral N-alkyl piperidine analogs introduce uncontrolled LogP, steric, and metabolic variables. (1-(sec-Butyl)piperidin-4-yl)methanamine (CAS 1247409-53-5) provides a chiral, bifunctional diamine scaffold that resolves these challenges. • Chiral sec-butyl group supports stereochemistry-dependent target engagement studies • Orthogonal primary amine (C4) and tertiary amine (N1) enable selective, sequential derivatization • Available from multiple independent suppliers at 98% purity with CoA/SDS documentation

Molecular Formula C10H22N2
Molecular Weight 170.3
CAS No. 1247409-53-5
Cat. No. B577813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(sec-Butyl)piperidin-4-yl)methanamine
CAS1247409-53-5
SynonymsC-(1-sec-Butyl-piperidin-4-yl)-methylamine
Molecular FormulaC10H22N2
Molecular Weight170.3
Structural Identifiers
SMILESCCC(C)N1CCC(CC1)CN
InChIInChI=1S/C10H22N2/c1-3-9(2)12-6-4-10(8-11)5-7-12/h9-10H,3-8,11H2,1-2H3
InChIKeyLOAYQUZBFYOMBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(sec-Butyl)piperidin-4-yl)methanamine (CAS 1247409-53-5): Product Specification and Baseline Data for Scientific Procurement


(1-(sec-Butyl)piperidin-4-yl)methanamine (CAS 1247409-53-5) is a piperidine-derived diamine building block with molecular formula C10H22N2 and molecular weight 170.30 g/mol. The compound features a sec-butyl substituent at the piperidine N1 position and a primary aminomethyl group at the C4 position, providing dual functional handles for downstream derivatization . The sec-butyl moiety introduces a chiral center, enabling potential stereochemical exploration in medicinal chemistry campaigns . Commercial availability is documented from multiple suppliers with purity specifications ranging from 95% to 98% .

Procurement Risk: Why N-Alkyl Piperidine Analogs Are Not Interchangeable with (1-(sec-Butyl)piperidin-4-yl)methanamine


Substituting (1-(sec-Butyl)piperidin-4-yl)methanamine with structurally similar N-alkyl piperidine analogs (e.g., n-butyl or isobutyl variants) introduces unquantified alterations in lipophilicity, steric bulk, and metabolic vulnerability that can derail structure-activity relationship (SAR) studies. The sec-butyl substituent presents a branched alkyl chain with a stereogenic center, whereas the n-butyl analog (CAS 65017-57-4) lacks branching and chirality, and the isobutyl analog presents different steric constraints . These differences propagate to LogP, topological polar surface area (TPSA), and steric shielding of the piperidine nitrogen, all of which modulate target binding, membrane permeability, and off-target profiles in unpredictable ways [1]. Without direct head-to-head biological or physicochemical comparative data, any substitution constitutes an uncontrolled variable in SAR optimization workflows.

Quantitative Evidence Guide: Documented Differentiation of (1-(sec-Butyl)piperidin-4-yl)methanamine Versus Structural Analogs


Structural Differentiation: Sec-Butyl Branching and Chirality Versus Linear n-Butyl and Isobutyl Analogs

(1-(sec-Butyl)piperidin-4-yl)methanamine incorporates a sec-butyl substituent that introduces both alkyl chain branching and a stereogenic center at the C1' position of the butyl group. This contrasts with the n-butyl analog 4-(aminomethyl)-1-(n-butyl)piperidine (CAS 65017-57-4), which possesses a linear, achiral N-alkyl chain, and the isobutyl analog, which presents different branching geometry . The sec-butyl group provides a distinct steric and conformational profile, influencing the spatial orientation of the aminomethyl handle and the accessibility of the piperidine nitrogen for further functionalization .

Medicinal chemistry SAR chiral building blocks

Computational LogP Differentiation: Lipophilicity Modulation via Sec-Butyl Branching

The calculated LogP value for (1-(sec-Butyl)piperidin-4-yl)methanamine is reported as 2.0938 (XLogP3 = 1.4 in some databases), reflecting the lipophilic contribution of the sec-butyl moiety [1]. While no direct experimental LogP comparison data exists for the n-butyl analog, class-level inference suggests that branching (sec-butyl) generally reduces LogP relative to linear alkyl chains of equal carbon count due to decreased solvent-accessible surface area and altered hydrogen-bonding potential [2]. This LogP modulation is critical for optimizing membrane permeability and minimizing promiscuous off-target binding in medicinal chemistry campaigns.

Physicochemical properties drug-likeness LogP prediction

Bifunctional Synthetic Utility: Primary Amine and Tertiary Amine Handles Versus Monofunctional Analogs

(1-(sec-Butyl)piperidin-4-yl)methanamine provides two distinct nitrogen-based functional handles: a primary amine (-CH2NH2) at the C4 position suitable for amide coupling, reductive amination, or sulfonamide formation, and a tertiary amine (piperidine N1) bearing a sec-butyl substituent that can undergo quaternization or N-oxide formation . In contrast, the structurally related building block 1-sec-butyl-piperidin-4-one (CAS 72544-17-3) offers a ketone handle at C4 rather than an aminomethyl group, enabling different downstream chemistry (e.g., Grignard addition, enolate alkylation, reductive amination to diverse amines) but lacking the primary amine for direct amide bond formation . This functional group divergence dictates distinct synthetic pathways and final product architectures.

Synthetic chemistry building block derivatization

Documented Purity Specifications Across Commercial Suppliers: Baseline Quality Metrics for Procurement

Multiple commercial suppliers report purity specifications for (1-(sec-Butyl)piperidin-4-yl)methanamine ranging from 95% to 98%. Specifically, AKSci lists a minimum purity of 95% , Leyan reports 98% purity , and MolCore provides NLT 98% specification . This documentation enables direct procurement comparison against alternative building blocks where purity data may be absent or inconsistently reported. The availability of multiple qualified suppliers reduces single-source procurement risk.

Quality control purity procurement specification

Computed Physicochemical Property Profile: Topological Polar Surface Area and Hydrogen Bonding Capacity

The topological polar surface area (TPSA) of (1-(sec-Butyl)piperidin-4-yl)methanamine is calculated as 29.26 Ų, with one hydrogen bond donor and two hydrogen bond acceptors [1]. This TPSA value falls within the favorable range (≤140 Ų) for oral bioavailability per Lipinski's and Veber's rules. The compound's hydrogen-bonding profile is defined by the primary amine donor and the two nitrogen acceptors (piperidine tertiary amine and primary amine). While no direct comparative TPSA data is available for the n-butyl analog, the sec-butyl branching does not alter TPSA relative to linear n-butyl substitution, as TPSA is determined by polar atom contributions rather than alkyl chain architecture. Thus, this dimension provides baseline characterization rather than differentiation.

ADME prediction drug-likeness TPSA

Recommended Application Scenarios for (1-(sec-Butyl)piperidin-4-yl)methanamine Based on Documented Evidence


Medicinal Chemistry: SAR Exploration Requiring Chiral N-Alkyl Piperidine Scaffolds

The sec-butyl substituent introduces a stereogenic center, making (1-(sec-Butyl)piperidin-4-yl)methanamine suitable for medicinal chemistry programs investigating stereochemistry-dependent target engagement . The chiral N-alkyl group can be explored in enantioselective synthesis of lead candidates where stereochemical configuration modulates potency or selectivity. This contrasts with achiral N-alkyl piperidine analogs that cannot support stereochemical SAR studies. The primary aminomethyl handle enables rapid library synthesis via amide coupling or reductive amination for hit expansion .

Synthetic Chemistry: Bifunctional Building Block for Sequential Derivatization Strategies

The compound's dual nitrogen functional handles (primary amine at C4 and tertiary amine at N1) enable orthogonal derivatization strategies . The primary amine can undergo amide bond formation, sulfonamide synthesis, or reductive amination without affecting the N-sec-butyl tertiary amine. Conversely, the tertiary amine can be selectively quaternized or oxidized to the N-oxide under conditions that preserve the primary amine. This orthogonal reactivity is valuable for constructing complex molecular architectures in drug discovery and chemical biology applications .

Procurement Strategy: Multi-Supplier Sourcing with Verified Purity Specifications

The compound is commercially available from multiple independent suppliers (AKSci, Leyan, MolCore, Chemscene) with documented purity specifications ranging from 95% to 98% . This multi-supplier landscape reduces procurement risk and enables competitive pricing negotiations. The availability of Certificates of Analysis and Safety Data Sheets from multiple vendors supports quality assurance requirements for regulated research environments .

Technical Documentation Hub

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37 linked technical documents
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